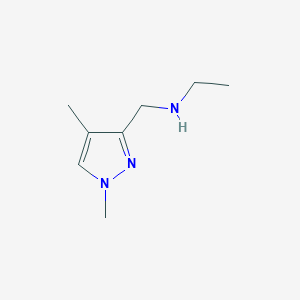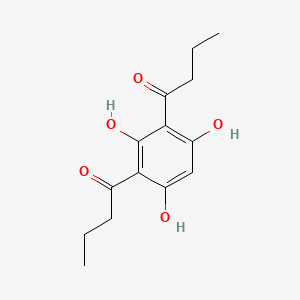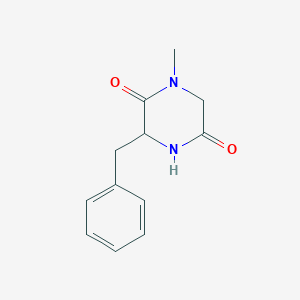
3-benzyl-1-methylpiperazine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-1-methylpiperazine-2,5-dione is a heterocyclic compound that belongs to the class of piperazine derivatives. This compound is characterized by a piperazine ring substituted with a benzyl group at the 3-position and a methyl group at the 1-position. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-1-methylpiperazine-2,5-dione can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected and cyclized to yield the desired compound . Another method involves the Ugi reaction, which is a multicomponent reaction known for its efficiency in constructing heterocyclic scaffolds .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The Ugi reaction, due to its versatility and high atom economy, is often employed in industrial settings. Additionally, solid-phase synthesis and photocatalytic methods have been explored for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 3-benzyl-1-methylpiperazine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the benzyl and methyl groups on the piperazine ring.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to the formation of amines .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-benzyl-1-methylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular signaling pathways . The compound’s ability to form stable complexes with biological macromolecules, such as proteins and nucleic acids, contributes to its biological activity .
Comparación Con Compuestos Similares
3-Benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione: This compound has been studied for its anticancer properties and shares a similar piperazine-2,5-dione core.
2,5-Piperazinedione:
Uniqueness: 3-benzyl-1-methylpiperazine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its ability to interact with hydrophobic pockets in biological targets, while the methyl group contributes to its overall stability and reactivity .
Propiedades
Fórmula molecular |
C12H14N2O2 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
3-benzyl-1-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C12H14N2O2/c1-14-8-11(15)13-10(12(14)16)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,15) |
Clave InChI |
YDVJUIYQSWRVIN-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(=O)NC(C1=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

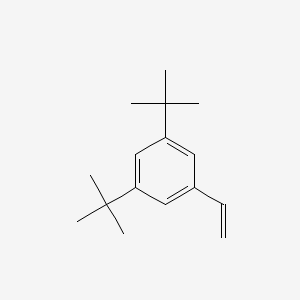
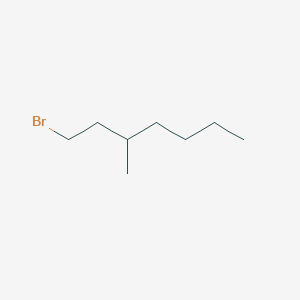
![3-[(6-Bromopyridin-2-yl)amino]propane-1,2-diol](/img/structure/B8678770.png)
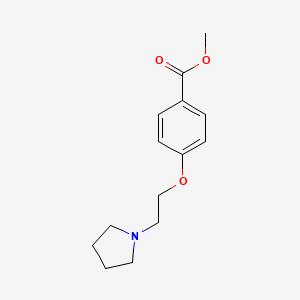
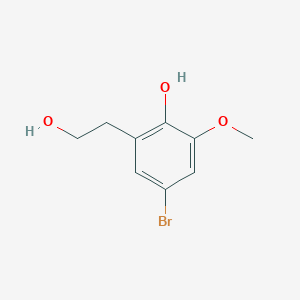
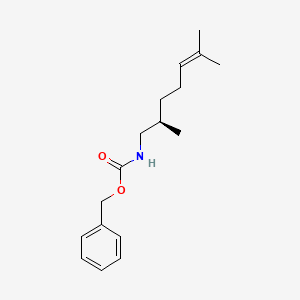
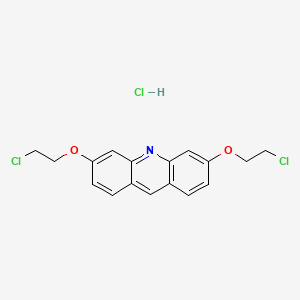

![1-[(2-Methoxyethoxy)methyl]-1H-pyrazole](/img/structure/B8678808.png)
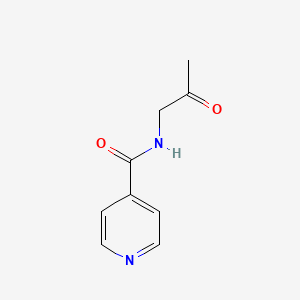
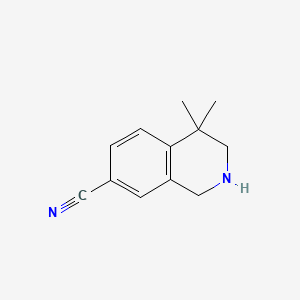
![[4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methanol](/img/structure/B8678836.png)
